molecular formula C12H13ClN2O B12939889 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole CAS No. 40224-91-7

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole

Cat. No.: B12939889
CAS No.: 40224-91-7
M. Wt: 236.70 g/mol
InChI Key: IQRPFEOJKBFMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole is a synthetic organic compound characterized by the presence of an imidazole ring substituted with a chlorinated dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole typically involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate imidazole derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
  • 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furoic acid
  • 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Uniqueness

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole is unique due to its specific substitution pattern and the presence of both an imidazole ring and a chlorinated dimethylphenoxy group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

40224-91-7

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-imidazole

InChI

InChI=1S/C12H13ClN2O/c1-8-3-11(4-9(2)12(8)13)16-6-10-5-14-7-15-10/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

IQRPFEOJKBFMEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=CN=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.